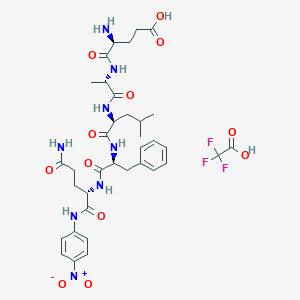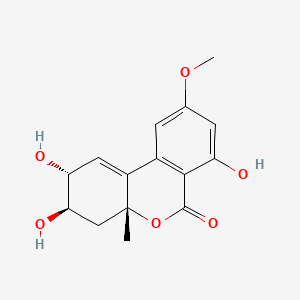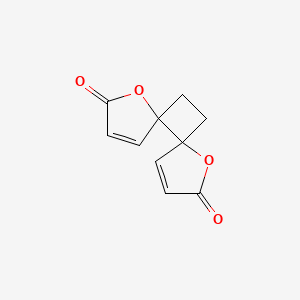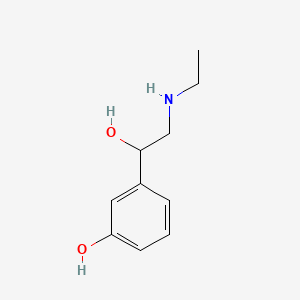
Q Pr
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rigid bicyclic analog of TMA and TEA. Molecular probe for calibration of the size of ion channels or receptors sites. Nicotinic AChR blocker. Acetylcholinesterase inhibitor. Lipid layers modifier.Quaternary quinuclidine derivative,, synthetic.
科学的研究の応用
Antioxidant Mechanism and Broad-Spectrum Antibacterial and Antiparasite Properties
Quercetin, a flavonoid compound found in plants, has been extensively studied for its antioxidant mechanism and broad-spectrum antibacterial and antiparasite properties. These properties suggest potential applications in antioncology, cardiovascular protection, and anti-immunosuppression treatments. Quercetin also shows the capability to alleviate the toxicity of mycotoxins, highlighting its significant role in medical application (Yang et al., 2020).
Encapsulation and Nanotechnology
The encapsulation of quercetin, particularly in nanoformulations, enhances its bioavailability and solubility. These advancements in encapsulation technology open up new avenues for its application in various therapeutic areas. This includes its use in synthesizing silver and gold nanoparticles, indicating its potential in diverse medical and technological applications (Nathiya et al., 2014).
Neuroprotective Effects
Quercetin's role in neuroprotection is significant. Its potent antioxidant and anti-inflammatory properties contribute to reducing risks of neurodegenerative disorders like Alzheimer's disease, Parkinson's disease, and Huntington's disease. This underscores its potential in both prevention and therapeutic intervention in neurodegeneration (Elumalai & Lakshmi, 2016).
Cardiovascular and Neuroprotective Benefits
Quercetin imparts cardiovascular and neuroprotective benefits, making it an ideal phytochemical for protecting against cardiac and neurodegenerative diseases. Its presence in fresh produce and the potential to extract it from food industrial wastes/byproducts show its versatile applications in health promotion (Bhat & Bhat, 2021).
Therapeutic Potential in Various Health Conditions
Quercetin exhibits therapeutic effects in conditions like diabetes, anti-inflammatory disorders, antimicrobial activities, and even in cancer treatment. These properties, along with its presence in common dietary items, indicate its broad potential in human health (Salehi et al., 2020).
Antidiabetic and Anticancer Applications
Quercetin shows promise as a molecule for the treatment of diabetes and its complications, and its anticancer properties have been well-documented. These findings suggest a future direction in exploring its efficacy in human subjects for these diseases (Shi et al., 2019).
Application in Oncotherapy
Quercetin's anti-cancer potential, particularly in its nanoformulations, has been extensively explored. It demonstrates modulatory effects on cell apoptosis, migration, and growth in various cancer types. The challenges of its bioavailability are being addressed through nanotechnology, enhancing its potential as an onco-therapeutic agent (Nam et al., 2016).
特性
分子式 |
C10H20BrN |
|---|---|
分子量 |
234.17 Da. |
同義語 |
1-n-propylquinuclidinium bromide, N-n-propylquinuclidinium bromide. |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



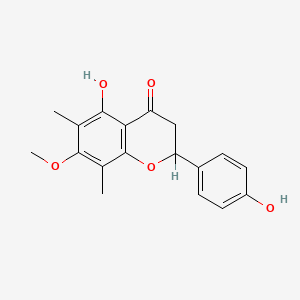
![Butyl[(1-methylpiperidin-2-yl)methyl]amine](/img/structure/B1149794.png)
